6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine
Overview
Description
“6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine” is a chemical compound. The empirical formula of the compound is C4H4ClN3 . The molecular weight of the compound is 245.7 g/mol.
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For the related compound “3-Amino-6-chloropyridazine”, the SMILES string isNc1ccc(Cl)nn1
and the InChI key is DTXVKPOKPFWSFF-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The compound “6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine” is a solid . The melting point of the related compound “3-Amino-6-chloropyridazine” is between 213-215 °C .Scientific Research Applications
Drug Synthesis and Development
The compound’s structure is closely related to imidazo[1,2-b]pyridazine derivatives, which are known for their biological activity and have been extensively studied in drug molecules. This particular compound could be involved in the synthesis of new drug molecules, especially as a scaffold for kinase inhibitors similar to bonatinib .
Biological Activity Studies
Due to its structural similarity to bioactive molecules, this compound can be used to study a range of biological activities. It could be particularly useful in exploring pharmacological properties such as antifungal , anti-diabetes , antiparasitic , anti-inflammatory , and anti-proliferative activities .
Acetylcholinesterase Inhibition
As acetylcholinesterase inhibitors are crucial in treating diseases like Alzheimer’s, this compound could be synthesized and tested for its efficacy in inhibiting acetylcholinesterase, potentially leading to new treatments for neurodegenerative diseases .
Molecular Electrostatic Potential Analysis
The compound’s molecular electrostatic potential (MEP) can be analyzed using computational methods. This is essential in understanding the interaction of the compound with other molecules, which is crucial in drug design and discovery .
Frontier Molecular Orbital Studies
Frontier molecular orbital (FMO) analysis can provide insights into the reactivity and stability of the compound. This information is valuable for predicting the compound’s behavior in various chemical reactions, which is beneficial for synthetic chemistry applications .
Infrared Vibrational Analysis
Infrared vibrational analysis can be conducted on this compound to understand its vibrational modes. This information is useful in identifying functional groups and studying molecular interactions .
Gamma-Hydroxybutyric Acid (GHB) Binding Studies
The compound could be used to develop novel ligands with high affinity for GHB binding sites. This has implications in studying and treating conditions like narcolepsy and alcohol withdrawal .
Organic Synthesis Technology
With the rapid development of organic synthesis technology, this compound can be used to explore new synthesis methods for imidazo[1,2-b]pyridazine derivatives, contributing to the advancement of synthetic methodologies .
properties
IUPAC Name |
6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-15-10(16-4-2)7-12-9-6-5-8(11)13-14-9/h5-6,10H,3-4,7H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNAASQEFXDUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=NN=C(C=C1)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.